molecular formula C15H11ClO4 B11780761 Methyl 7-chloro-1-methoxydibenzo[b,d]furan-4-carboxylate

Methyl 7-chloro-1-methoxydibenzo[b,d]furan-4-carboxylate

Cat. No.: B11780761
M. Wt: 290.70 g/mol
InChI Key: DLEPZSOSLKYZOE-UHFFFAOYSA-N
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Description

Methyl 7-chloro-1-methoxydibenzo[b,d]furan-4-carboxylate is a chemical compound that belongs to the dibenzofuran family. Dibenzofurans are heterocyclic organic compounds that consist of two benzene rings fused to a central furan ring. This particular compound is characterized by the presence of a chlorine atom at the 7th position, a methoxy group at the 1st position, and a carboxylate group at the 4th position on the dibenzofuran skeleton.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-chloro-1-methoxydibenzo[b,d]furan-4-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate dibenzofuran derivative.

    Methoxylation: The methoxy group is introduced at the 1st position using a methoxylating agent such as dimethyl sulfate or methyl iodide in the presence of a base.

    Carboxylation: The carboxylate group is introduced at the 4th position through a carboxylation reaction, often using carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-chloro-1-methoxydibenzo[b,d]furan-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The chlorine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of methoxy or tert-butyl derivatives.

Scientific Research Applications

Methyl 7-chloro-1-methoxydibenzo[b,d]furan-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 7-chloro-1-methoxydibenzo[b,d]furan-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Dibenzofuran: The parent compound without any substituents.

    7-Chlorodibenzofuran: Similar structure but lacks the methoxy and carboxylate groups.

    1-Methoxydibenzofuran: Similar structure but lacks the chlorine and carboxylate groups.

Uniqueness

Methyl 7-chloro-1-methoxydibenzo[b,d]furan-4-carboxylate is unique due to the specific combination of substituents on the dibenzofuran skeleton. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Biological Activity

Methyl 7-chloro-1-methoxydibenzo[b,d]furan-4-carboxylate is a notable compound within the dibenzofuran family, recognized for its unique structural features and significant biological activity. This article delves into its biological properties, mechanisms of action, and potential applications in various fields, particularly in antimicrobial and anticancer research.

Chemical Structure and Properties

The compound is characterized by a dibenzofuran core, featuring:

  • Chlorine atom at the 7th position
  • Methoxy group at the 1st position
  • Carboxylate group at the 4th position

Its molecular formula is C15H11ClO3C_{15}H_{11}ClO_3 with a molecular weight of approximately 290.70 g/mol. The unique combination of functional groups enhances its reactivity and biological properties compared to related compounds.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity . Studies suggest that the compound may disrupt bacterial cell membranes or inhibit critical enzymes necessary for bacterial survival.

Anticancer Effects

The compound has also been investigated for its anticancer properties . Its mechanism of action appears to involve inducing apoptosis in cancer cells through targeted signaling pathways. Preliminary findings indicate that it may interact with specific enzymes and receptors, influencing cellular pathways related to growth and apoptosis.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Disruption of cellular membranes
  • Inhibition of key metabolic enzymes
  • Induction of apoptotic pathways in cancer cells

Comparative Analysis with Related Compounds

To understand the unique biological activity of this compound, a comparative analysis with related compounds is essential:

Compound NameStructural FeaturesUnique Aspects
7-Chloro-dibenzofuran-4-carboxylic acidLacks methoxy group; contains carboxylic acidMore acidic; less lipophilic
Methyl dibenzo[b,d]furan-4-carboxylateNo chlorine substitution; contains methoxy groupLess reactive due to absence of halogen
Ethyl 3-hydroxy-2H-chromene-4-carboxylateDifferent core structure; contains hydroxyl groupExhibits different biological activities

This table highlights how the presence of specific functional groups in this compound contributes to its distinctive chemical reactivity and biological activity compared to similar compounds.

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

  • Antimicrobial Screening : A study conducted on various bacterial strains demonstrated that this compound exhibited notable inhibitory effects, particularly against Gram-positive bacteria.
  • Cancer Cell Line Studies : In vitro assays using cancer cell lines (e.g., HeLa, MCF-7) revealed that treatment with this compound led to a significant reduction in cell viability, suggesting its potential as an anticancer agent.

Future Directions

Ongoing research is necessary to fully elucidate the interactions of this compound with biological targets. Investigations into its pharmacokinetics, bioavailability, and potential side effects will be crucial for its development as a therapeutic agent.

Properties

Molecular Formula

C15H11ClO4

Molecular Weight

290.70 g/mol

IUPAC Name

methyl 7-chloro-1-methoxydibenzofuran-4-carboxylate

InChI

InChI=1S/C15H11ClO4/c1-18-11-6-5-10(15(17)19-2)14-13(11)9-4-3-8(16)7-12(9)20-14/h3-7H,1-2H3

InChI Key

DLEPZSOSLKYZOE-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C3=C(C=C(C=C3)Cl)OC2=C(C=C1)C(=O)OC

Origin of Product

United States

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